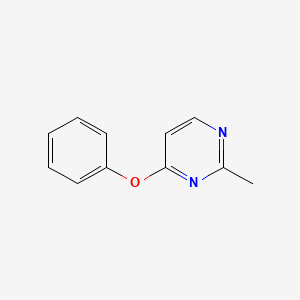![molecular formula C23H30N4O2 B6503068 1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea CAS No. 1396760-37-4](/img/structure/B6503068.png)
1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea (1-t-BP-PMP) is a synthetic, small molecule compound that has been studied for its potential applications in the fields of medicinal chemistry, chemical biology, and biochemistry. It is a member of the class of compounds known as piperidines, which are characterized by their bicyclic structure, consisting of two fused rings of nitrogen and carbon atoms. 1-t-BP-PMP has been studied for its ability to interact with various proteins, enzymes, and other molecules in the body, and for its potential to be used as a therapeutic agent for a variety of diseases.
科学的研究の応用
1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea has been studied for its potential applications in medicinal chemistry, chemical biology, and biochemistry. In particular, it has been studied for its ability to interact with various proteins and enzymes, and for its potential to be used as a therapeutic agent for a variety of diseases. For example, this compound has been studied for its potential to inhibit the growth of certain cancer cells, as well as its ability to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease. Additionally, it has been studied for its potential to act as a chaperone protein, which could be used to help stabilize other proteins in the body.
作用機序
The exact mechanism of action of 1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea is not yet fully understood. However, it is believed to work by binding to certain proteins and enzymes, which alters their structure and activity. In particular, it has been shown to bind to certain enzymes involved in the progression of Alzheimer’s disease, as well as certain proteins involved in the growth of cancer cells. It is also believed to bind to certain chaperone proteins, which can help stabilize other proteins in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the progression of Alzheimer’s disease, as well as certain proteins involved in the growth of cancer cells. It is also believed to bind to certain chaperone proteins, which can help stabilize other proteins in the body. Additionally, it has been studied for its potential to act as an antioxidant, which could help protect cells from damage caused by free radicals.
実験室実験の利点と制限
The advantages of using 1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea in laboratory experiments include its small size, which makes it easier to handle and manipulate. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
将来の方向性
Future research on 1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea could focus on further elucidating its mechanism of action and exploring its potential applications in the fields of medicinal chemistry, chemical biology, and biochemistry. Additionally, further research could be conducted to explore its potential as an antioxidant, as well as its potential to be used as a therapeutic agent for a variety of diseases. Finally, further research could focus on developing new synthetic methods for producing this compound, as well as exploring its potential interactions with other molecules.
合成法
1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea can be synthesized by a two-step process. The first step involves the reaction of 4-tert-butylphenyl isocyanate with 1-piperidine-4-carbonyl piperidine in the presence of an acid catalyst. This reaction yields this compound as the major product. The second step involves the reaction of this compound with a base to yield the desired compound.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-23(2,3)19-4-6-20(7-5-19)26-22(29)25-16-17-10-14-27(15-11-17)21(28)18-8-12-24-13-9-18/h4-9,12-13,17H,10-11,14-16H2,1-3H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTNAKWCVQJWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6502986.png)
![methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B6502996.png)
![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503006.png)
![N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6503007.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503009.png)
![N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6503012.png)
![5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6503030.png)
![2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6503037.png)

![1-(2-chlorophenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503065.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6503077.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503085.png)
![1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6503089.png)
![(2Z)-6-methoxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503092.png)